CDK8/Cyclin C Enzymatic Potency: 2 nM FRET IC50 Against a Low-Nanomolar Benchmark Series
In a head-to-head screening series deposited by Merck/Plexxikon, N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide (BDBM50154956) demonstrated a CDK8/Cyclin C IC50 of 2 nM, identical to BDBM50154942 (IC50 = 2 nM) and marginally superior to BDBM50154955 (IC50 = 3 nM) and BDBM50155241 (IC50 = 4 nM). All measurements were performed using the same Alexa647 probe-based FRET displacement of a dye-labeled ATP-competitive probe from recombinant human CDK8/Cyclin C with a 20-minute incubation [1]. This places the compound among the top-tier binders in this chemotype series.
| Evidence Dimension | CDK8/Cyclin C inhibitory potency (FRET IC50) |
|---|---|
| Target Compound Data | IC50 = 2 nM (BDBM50154956 / CHEMBL3775317) |
| Comparator Or Baseline | BDBM50154955 (CHEMBL3775321): IC50 = 3 nM; BDBM50155241 (CHEMBL3774885): IC50 = 4 nM |
| Quantified Difference | Target compound is equipotent to the best in series; 1.5-fold more potent than BDBM50154955; 2-fold more potent than BDBM50155241 |
| Conditions | Recombinant human CDK8/Cyclin C; Alexa647 probe-based FRET assay; 20 min incubation |
Why This Matters
Procurement decisions for CDK8 inhibitor tool compounds should prioritize this molecule when the project requires the highest achievable biochemical potency within the accessible 2-oxo-2H-chromene-3-carboxamide scaffold.
- [1] BindingDB. (2025). Primary Search Results for Entry 50047223: IC50 Data for 32 CDK8/Cyclin C Inhibitors. View Source
